3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 168.15 g/mol. This compound is classified as a pyridazinone derivative, which is known for its diverse biological activities, including potential therapeutic applications.
The compound can be sourced from various chemical suppliers and is categorized under pyridazinones, which are a subclass of heterocyclic compounds. Pyridazinones are recognized for their role in pharmacology, particularly as phosphodiesterase inhibitors, which are useful in treating conditions like asthma and inflammation .
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid typically involves several key steps:
A notable synthetic route involves the reaction of ethyl (3-oxo-2,3-dihydropyridazin-6-yl) propionate with lithium hydroxide, followed by acidification to yield the target compound in high yield (approximately 91.4%) as a colorless powder .
Key spectral data for this compound includes:
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
For instance, an example reaction involves treating 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form an activated ester suitable for further coupling reactions .
The mechanism of action for compounds like 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid often revolves around their ability to inhibit phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various physiological effects such as bronchodilation and anti-inflammatory responses .
The physical properties include:
Chemical properties encompass:
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid has promising applications in scientific research and pharmaceutical development. Its role as a phosphodiesterase inhibitor positions it as a candidate for treating respiratory diseases, inflammatory conditions, and possibly other disorders influenced by cAMP signaling pathways .
The pyridazinone ring system serves as the foundational scaffold for synthesizing 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid. Two principal approaches dominate: (1) cyclocondensation of 1,4-dicarbonyl precursors with hydrazines, and (2) sequential nucleophilic substitution of polyhalogenated pyridazines. The cyclocondensation route typically employs mucochloric acid or maleic acid derivatives reacted with methylhydrazine under acidic catalysis. For instance, reacting γ-keto acids or esters with monosubstituted hydrazines yields 6-oxo-1,6-dihydropyridazines with pendent alkyl chains at C3, though regioselectivity challenges may arise with unsymmetrical ketones [3] [9].
Alternatively, sequential nucleophilic substitution of tetrafluoropyridazine enables precise functionalization. As demonstrated by reactions of 4,5,6-trifluoropyridazin-3(2H)-one, the C4 position exhibits higher electrophilicity, allowing selective displacement with nitrogen nucleophiles like methylamine to introduce the N1-methyl group. Subsequent hydrolysis or alcoholysis introduces the 6-oxo functionality. This scaffold-oriented synthesis offers superior regiocontrol compared to cyclocondensation, particularly for installing the propanoic acid side chain at C3 via nucleophilic displacement of C5/C6 fluorines [3].
Table 1: Comparative Analysis of Pyridazinone Cyclization Methods
Method | Precursors | Regioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Cyclocondensation | 1,4-Dicarbonyl + Methylhydrazine | Moderate | 40-65% | Mixtures of regioisomers |
Sequential Substitution | Tetrafluoropyridazine + Nucleophiles | High | 70-85% | Requires halogenated precursors |
Regioselective elaboration of preformed pyridazinone rings is critical for installing the propanoic acid moiety at C3. The electron-deficient nature of the diazine ring facilitates nucleophilic aromatic substitution (SNAr), with reactivity order empirically established as C4 > C5 > C6. Studies on 4,5-diethoxy-2-methyl-3(2H)-pyridazinone demonstrate preferential displacement of the C4 ethoxy group by hydroxide under basic conditions, indicating the susceptibility of C4 to nucleophilic attack. However, substituting C3 requires activating that position with a suitable leaving group [9].
For 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid synthesis, two strategies prevail:
Reaction conditions significantly impact selectivity. As reported, the nature of the N1 substituent (methyl vs. phenyl) influences leaving group lability at C4/C5, with electron-donating groups like methyl slightly deactivating adjacent positions toward SNAr [9].
Late-stage introduction of the carboxylic acid functionality avoids complications during pyridazinone ring formation. Common approaches include:
Carboxylic acid stabilization presents challenges due to potential lactamization or decarboxylation. Key stabilization techniques include:
Scalable production necessitates optimizing parameters for yield, purity, and throughput. Key advancements include:
Table 2: Machine Learning-Optimized Conditions for Key Reactions
Reaction Step | Optimized Parameters | Yield Improvement | ML Algorithm Applied |
---|---|---|---|
Pyridazinone Cyclization | T=65°C, t=4h, [Cat]=0.5 mol% Pd(OAc)₂ | +28% vs. baseline | Bayesian Optimization |
Ester Saponification | [NaOH]=1.5M, Solvent= THF:H₂O (3:1), T=50°C | +22% vs. traditional | Neural Network |
C3 Functionalization | Base=LDA, Electrophile= ethyl acrylate, T=−78°C | +32% regioselectivity | Random Forest |
Machine learning (ML) models have accelerated optimization by predicting ideal reaction parameters. Global models trained on databases like Reaxys recommend solvent/base combinations for pyridazinone functionalization, while local models fine-tuned via high-throughput experimentation (HTE) optimize concentration and temperature for specific steps. For instance, Bayesian optimization of the Michael addition step reduced unwanted bis-adduct formation from 15% to <2% by modulating acrylate stoichiometry and addition rate [5]. Flow chemistry further enhances scalability by enabling continuous processing of the hydrolysis step, achieving space-time yields of 120 g/L·h [5].
Comprehensive Compound List
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: